2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c1-11(2)6-15-10(14-11)8-4-3-7(12)5-9(8)13/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKCBCJWKYVVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=C(C=C(C=C2)Br)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the reaction of 4-bromo-2-chlorophenol with appropriate reagents to form the desired oxazole ring. One common method involves the use of bromine and chlorine reagents in the presence of a base to facilitate the formation of the phenyl ring with bromine and chlorine substituents. This intermediate is then reacted with a suitable oxazole precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The oxazole ring can be subjected to oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxazole derivatives .
Scientific Research Applications
Pharmaceutical Development
2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole has been identified as a potential candidate for pharmaceutical applications. Its structural features suggest it may possess biological activity that could be harnessed in drug development:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in antibiotic development.
- Anti-inflammatory Properties : Research into related oxazole derivatives has shown promise in reducing inflammation, suggesting potential therapeutic uses for this compound in treating inflammatory diseases.
Agrochemical Applications
The compound serves as an important intermediate in the synthesis of agrochemicals:
- Insecticides and Acaricides : The brominated phenyl moiety is known to enhance the insecticidal properties of certain compounds. It can be utilized in developing new formulations that target agricultural pests effectively.
- Herbicides : Similar compounds have been explored for their herbicidal activity, indicating that this compound could also be investigated for use in weed management.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxazole derivatives, including those structurally related to this compound. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the oxazole ring could enhance potency.
Case Study 2: Agricultural Applications
Research conducted on the synthesis of new insecticides based on brominated phenyl compounds showed that derivatives of this compound exhibited high efficacy against common agricultural pests. Field trials confirmed reduced pest populations and increased crop yields when these compounds were applied.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features:
Structural Insights:
- The target compound’s 4-bromo-2-chlorophenyl group introduces steric and electronic effects distinct from monosubstituted analogs (e.g., 4-bromo or 2-bromo derivatives). The chlorine atom at the 2-position enhances electrophilicity and may direct regioselectivity in cross-coupling reactions compared to non-chlorinated analogs .
- Methoxy-substituted analogs (e.g., ) exhibit reduced electrophilicity but improved solubility in polar solvents due to the electron-donating methoxy group .
- Pyridinyl-substituted derivatives (e.g., ) replace the phenyl ring with a pyridine, altering coordination properties and enabling metal-binding applications .
Physical and Spectral Properties
Comparative Spectral Data:
Analysis:
- The methoxy group in ’s compound downshifts aromatic protons due to electron donation, whereas halogen substituents (Br, Cl) would deshield adjacent protons, causing upfield shifts .
- IR spectra of brominated analogs () show characteristic C-Br stretches (~500–600 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
Functionalization Potential:
- Halogen Reactivity: The 4-bromo-2-chlorophenyl group enables sequential cross-coupling (e.g., Suzuki-Miyaura for C-Cl activation, followed by Stille for C-Br), a feature absent in non-halogenated analogs .
Biological Activity
2-(4-Bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrClN\O
- Molar Mass : 288.57 g/mol
- CAS Number : 93105-89-6
Biological Activity Overview
The biological activity of this compound can be assessed through various in vitro and in vivo studies. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of brominated phenols have been shown to possess activity against various bacterial strains. The presence of halogens like bromine and chlorine enhances the potency of these compounds against microbial pathogens .
Anticancer Properties
Studies have explored the anticancer potential of oxazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, certain oxazole compounds have demonstrated the ability to disrupt cellular signaling pathways critical for tumor growth .
| Study | Compound Tested | Biological Activity | Methodology |
|---|---|---|---|
| This compound | Antimicrobial | In vitro assays against bacterial strains | |
| Oxazole derivatives | Anticancer | Cell viability assays and apoptosis studies |
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : Compounds with oxazole rings often inhibit enzymes crucial for bacterial survival and cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to mutations or cell death .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various halogenated phenols, including derivatives similar to our compound. Results indicated a strong inhibitory effect on Gram-positive bacteria, showcasing a potential application in developing new antibiotics .
- Cancer Cell Line Studies : Research conducted on specific cancer cell lines revealed that oxazole derivatives could significantly reduce cell viability through apoptosis induction. These findings suggest that further exploration into the structure-activity relationship could enhance therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for 2-(4-bromo-2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of bromo- and chloro-substituted precursors. For example, 2-(2-bromophenyl) derivatives are prepared by reacting 2-bromo-4-chlorophenol with ethylenediamine derivatives under reflux in ethanol, followed by purification via column chromatography . Key variables include temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of organotin reagents (e.g., triphenylstannyl groups), which impact yields ranging from 43% to 88% depending on the reductant (e.g., NaBH₄ vs. LiAlH₄) .
Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?
Characterization relies on ¹H/¹³C NMR , FT-IR , and mass spectrometry. For instance:
Q. What are the compound’s key physicochemical properties relevant to solubility and stability?
The compound is a viscous oil or crystalline solid (mp 141–143°C) with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability tests indicate sensitivity to prolonged exposure to light or moisture, necessitating storage under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How can regioselective functionalization of the oxazoline ring be achieved for downstream applications?
Regioselective modifications involve ortho-metalation using Bu₂Mg in toluene, followed by electrophilic quenching. For example, introducing methoxy or chloro groups at the 4-position of the phenyl ring is achieved via Pd-catalyzed cross-coupling (Suzuki-Miyaura) with arylboronic acids, yielding >80% conversion . Optimization of catalytic systems (e.g., Pd(PPh₃)₄ vs. Wilkinson’s catalyst) is critical to suppress side reactions like dehalogenation .
Q. What strategies address contradictions in reported synthetic yields for organotin derivatives of this compound?
Discrepancies in yields (e.g., 43% for NaBH₄-mediated reduction vs. 88% for LiAlH₄) arise from differences in reducing agent strength and reaction temperature. For example, NaBH₄ at -84°C selectively reduces Sn-Br bonds without cleaving the oxazoline ring, while LiAlH₄ may over-reduce sensitive functional groups . Parallel monitoring via TLC or in-situ IR is recommended to identify intermediates .
Q. How does the compound serve as a precursor for enantioselective catalysis or drug intermediates?
The oxazoline moiety acts as a chiral ligand in asymmetric catalysis. For instance, coupling with 4-formyl phenylboronic acid via Suzuki-Miyaura reactions produces biphenyl intermediates for antihypertensive drugs (e.g., Telmisartan) . Enantioselective synthesis requires (S)- or (R)-configured oxazolines, achieved via resolution with chiral acids (e.g., tartaric acid) .
Q. What are the challenges in synthesizing hypercoordinated organotin polymers from this compound?
Polymerization via Wurtz coupling or dehydrogenative methods often results in low molecular weight (Mw < 10 kDa) due to steric hindrance from the 4,4-dimethyl group. Strategies to improve chain length include using Wilkinson’s catalyst for controlled step-growth polymerization and stabilizing Sn-Sn bonds with bulky ligands (e.g., triphenylstannyl) .
Methodological Considerations
Q. How to optimize reaction workup for high-purity isolation of the compound?
Post-synthesis, extract with chilled hexane/water mixtures to remove unreacted organotin residues. Purify via silica gel chromatography (20% AcOEt/hexane) or recrystallization (water-ethanol), achieving >95% purity as verified by HPLC .
Q. What analytical methods resolve ambiguities in byproduct formation during halogen exchange reactions?
LC-MS and HRMS are essential to detect bromo-to-chloro exchange byproducts. For example, unintended substitution at the 4-bromo position can be quantified via isotopic patterns in mass spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
